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Compound of Interest

Compound Name: 1-Phenethylpiperidin-4-amine

Cat. No.: B1337405 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR,

MS) for the chemical compound 1-Phenethylpiperidin-4-amine. Due to the limited availability

of public spectroscopic data for this specific molecule, this document focuses on the expected

spectral characteristics based on its structure and provides detailed experimental protocols for

acquiring such data. This guide is intended to support researchers in the identification,

characterization, and quality control of 1-Phenethylpiperidin-4-amine.

Chemical Structure and Properties
IUPAC Name: 1-(2-phenylethyl)piperidin-4-amine

CAS Number: 51448-56-7

Molecular Formula: C₁₃H₂₀N₂

Molecular Weight: 204.31 g/mol

Structure:
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(Image Source: PubChem CID 10728788)

Predicted Spectroscopic Data
While specific experimental data is not readily available in public databases, the expected

spectroscopic characteristics can be predicted based on the functional groups present in the 1-
Phenethylpiperidin-4-amine molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the

phenethyl group, the piperidine ring, and the amine group.

¹³C NMR: The carbon NMR spectrum will show signals corresponding to the carbon atoms in

the phenyl ring, the ethyl linker, and the piperidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
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Assignment
Predicted ¹H NMR
Chemical Shift (ppm)

Predicted ¹³C NMR
Chemical Shift (ppm)

Phenyl group (aromatic CH) 7.1 - 7.3 125 - 129

Phenyl group (quaternary C) - ~140

-CH₂- (ethyl, attached to Ph) 2.7 - 2.9 ~34

-CH₂- (ethyl, attached to N) 2.5 - 2.7 ~60

Piperidine ring CH₂ (axial/eq.) 1.4 - 2.0 ~30-55

Piperidine ring CH (at C4) 2.6 - 2.8 ~50

Amine group (-NH₂) Broad signal, 1.0 - 3.0 -

Note: These are estimated values and may vary depending on the solvent and other

experimental conditions.

The IR spectrum of 1-Phenethylpiperidin-4-amine, a primary amine, is expected to exhibit

characteristic absorption bands.

Table 2: Predicted IR Absorption Bands

Functional Group
Predicted Wavenumber
(cm⁻¹)

Description

N-H Stretch (primary amine) 3300 - 3500
Two bands, symmetric and

asymmetric

C-H Stretch (aromatic) 3000 - 3100 Sharp peaks

C-H Stretch (aliphatic) 2850 - 3000 Strong, sharp peaks

N-H Bend (primary amine) 1580 - 1650 Bending vibration

C=C Stretch (aromatic ring) 1450 - 1600 Multiple bands

C-N Stretch (aliphatic amine) 1020 - 1250 Medium to weak absorption
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Primary amines are characterized by two N-H stretching bands in the 3300-3500 cm⁻¹ region,

which are typically sharper and less intense than the O-H bands of alcohols.[1][2]

In mass spectrometry, 1-Phenethylpiperidin-4-amine is expected to show a molecular ion

peak and characteristic fragmentation patterns.

Table 3: Predicted Mass Spectrometry Data

Parameter Predicted Value (m/z) Description

Molecular Ion Peak [M]⁺ 204.16
Corresponds to the molecular

weight of the compound.

Major Fragment 1 113 Loss of the phenethyl group.

Major Fragment 2 91
Tropylium ion from the

phenethyl group.

Base Peak Variable

The most abundant fragment,

often resulting from alpha-

cleavage.[1]

The fragmentation of alkylamines in mass spectrometry is often characterized by α-cleavage,

which involves the breaking of a C-C bond adjacent to the nitrogen atom.[1]

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for 1-
Phenethylpiperidin-4-amine.

Sample Preparation:

Accurately weigh approximately 5-10 mg of 1-Phenethylpiperidin-4-amine.

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a

clean, dry NMR tube.

Ensure the sample is fully dissolved; vortex if necessary.
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Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field strength.

Solvent: CDCl₃.

Temperature: 298 K.

Pulse Program: Standard single-pulse experiment.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on sample concentration.

Reference: Tetramethylsilane (TMS) at 0 ppm.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher.

Solvent: CDCl₃.

Pulse Program: Proton-decoupled.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

Sample Preparation (ATR-FTIR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the empty ATR crystal.
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Place a small amount of the solid or liquid 1-Phenethylpiperidin-4-amine sample directly

onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Mode: Attenuated Total Reflectance (ATR).

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Sample Preparation:

Prepare a dilute solution of 1-Phenethylpiperidin-4-amine (approximately 1 mg/mL) in a

volatile solvent such as methanol or acetonitrile.

Instrument Parameters (GC-MS):

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

GC Column: A non-polar column (e.g., DB-5ms).

Injection Volume: 1 µL.

Inlet Temperature: 250 °C.

Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then

ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
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Mass Range: 40 - 500 m/z.

Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized chemical compound like 1-Phenethylpiperidin-4-amine.
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Caption: Spectroscopic characterization workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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